molecular formula C17H23N3O3 B4199746 N-(4-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide

N-(4-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide

Cat. No. B4199746
M. Wt: 317.4 g/mol
InChI Key: OQAMFPKZLHCXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research for its potential therapeutic applications.

Mechanism of Action

N-(4-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide acts as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors. It also has affinity for the dopamine D2 receptor. Its mechanism of action is not fully understood, but it is believed to modulate the activity of these receptors, leading to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase serotonin and dopamine levels in the brain, leading to its anxiolytic, antidepressant, and antipsychotic effects. It also has been shown to decrease the release of glutamate, an excitatory neurotransmitter, which may contribute to its antipsychotic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide in lab experiments is its well-defined mechanism of action. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is its potential for abuse, as it has been used recreationally as a designer drug. It is important to use caution when handling this compound and to follow proper safety protocols.

Future Directions

There are several potential future directions for N-(4-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide research. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of anxiety, depression, and schizophrenia. Another direction is to study its mechanism of action in more detail, as well as its potential interactions with other neurotransmitter systems. Additionally, there is potential for the development of new derivatives of this compound with improved therapeutic properties and reduced potential for abuse.

Scientific Research Applications

N-(4-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide is commonly used in scientific research to study its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. This compound has also been shown to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia.

properties

IUPAC Name

N-(4-methylphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-13-4-6-14(7-5-13)18-17(22)20-10-8-19(9-11-20)16(21)15-3-2-12-23-15/h4-7,15H,2-3,8-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAMFPKZLHCXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819299
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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